N-5-Carboxypentyl-1-deoxynojirimycin

Alpha-glucosidase Enzyme inhibition Lysosomal storage disorders

This N-alkylated iminosugar features a unique carboxypentyl handle that enables covalent immobilization on affinity resins (e.g., AH-Sepharose 4B) for one-step, high-yield (>190-fold) purification of glucosidase II from crude extracts [local evidence]. With a Ki of 0.45 µM against porcine glucosidase I (4.7‑fold more potent than parent DNJ) and weaker inhibition of glucosidase II (app. Ki ≈ 32 µM), it provides a critical selectivity window for dissecting glycoprotein folding, ER quality control, and lysosomal storage disorder pathways.

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
CAS No. 79206-51-2
Cat. No. B013974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-5-Carboxypentyl-1-deoxynojirimycin
CAS79206-51-2
SynonymsN-(5'-carboxypentyl)-1-deoxy-nojirimycin
N-(5'-carboxypentyl)-1-deoxynojirimycin
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
InChIInChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
InChIKeyKTNVTDIFZTZBJY-RBLKWDMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

N-5-Carboxypentyl-1-deoxynojirimycin (CAS 79206-51-2) Chemical Identity and Basic Characteristics


N-5-Carboxypentyl-1-deoxynojirimycin (CAS 79206-51-2) is a synthetic, N-alkylated iminosugar derived from the potent α-glucosidase inhibitor 1-deoxynojirimycin . This compound is a glucose analog characterized by a carboxypentyl functional group that extends from the piperidine nitrogen . Its primary utility lies in its ability to serve as a high-affinity ligand for the purification of glucosidase I and II enzymes via affinity chromatography . While it shares the iminosugar core with clinical candidates like miglustat, its specific structural modification confers distinct properties that are critical for research and procurement decisions [1].

Why Generic N-5-Carboxypentyl-1-deoxynojirimycin Substitution is Not Advisable for Critical Research


The iminosugar class, exemplified by 1-deoxynojirimycin, miglustat, and miglitol, exhibits significant variability in enzyme inhibition profiles, cellular permeability, and functional utility that precludes simple substitution . For instance, while 1-deoxynojirimycin is a potent α-glucosidase inhibitor, its lack of a functional handle for immobilization renders it unsuitable for affinity chromatography applications . N-5-Carboxypentyl-1-deoxynojirimycin's unique carboxypentyl moiety not only enables covalent linkage to chromatographic resins but also modulates its potency and selectivity against different glucosidase isoforms compared to parent or other alkylated derivatives [1]. The specific N-alkyl chain length and terminal carboxylic acid directly dictate performance in both inhibition and purification assays, making it a non-fungible reagent [2].

Quantitative Differentiation Guide for N-5-Carboxypentyl-1-deoxynojirimycin Selection


Superior Inhibitory Potency Against Mammalian Glucosidase I

N-5-Carboxypentyl-1-deoxynojirimycin exhibits markedly improved inhibitory potency against porcine liver glucosidase I compared to its parent compound, 1-deoxynojirimycin. The inhibition constant (Ki) for the target compound is 0.45 µM, which is approximately 4.7-fold lower (more potent) than the Ki of 2.1 µM observed for 1-deoxynojirimycin under identical assay conditions .

Alpha-glucosidase Enzyme inhibition Lysosomal storage disorders

Differential Inhibition Profile Against Yeast Glucosidase I

In contrast to its improved potency in mammalian systems, N-5-carboxypentyl-1-deoxynojirimycin demonstrates a distinct inhibitory profile against glucosidase I from Saccharomyces cerevisiae. It exhibits a Ki of 3 µM, which is less potent than N-methyl-1-deoxynojirimycin (Ki = 0.3 µM) but significantly more potent than the parent compound, 1-deoxynojirimycin (Ki = 16 µM) [1].

Yeast model Glycobiology Enzyme kinetics

Unique Functionality for Affinity Chromatography

Unlike other potent glucosidase inhibitors such as miglustat or miglitol, N-5-carboxypentyl-1-deoxynojirimycin incorporates a terminal carboxylic acid on a 5-carbon linker arm. This structural feature enables its direct, covalent immobilization to amino-functionalized chromatographic resins (e.g., AH-Sepharose 4B) using standard carbodiimide chemistry [1]. This property has been exploited to achieve a >190-fold purification of glucosidase II from crude pig liver microsomes in a single affinity step [2].

Affinity chromatography Protein purification Enzyme isolation

Moderate but Selective Inhibition of Mammalian Glucosidase II

N-5-Carboxypentyl-1-deoxynojirimycin is a moderate inhibitor of mammalian glucosidase II, with an apparent Ki of approximately 32 µM against the porcine liver enzyme. This is a significantly weaker inhibition compared to 1-deoxynojirimycin (app. Ki ≈ 7.0 µM), but is similar to castanospermine (app. Ki ≈ 40 µM) [1]. This contrasts with its potent inhibition of glucosidase I, suggesting a degree of isoform selectivity.

Glucosidase II Enzyme selectivity Glycoprotein processing

Recommended Research and Industrial Application Scenarios for N-5-Carboxypentyl-1-deoxynojirimycin


High-Yield Purification of Mammalian Glucosidase I and II for Structural Biology

The carboxypentyl moiety of N-5-carboxypentyl-1-deoxynojirimycin is essential for its use as an affinity chromatography ligand. This compound can be covalently linked to a solid support, such as AH-Sepharose 4B, using standard carbodiimide chemistry [1]. This enables the one-step, high-yield (>190-fold) purification of glucosidase II from crude tissue extracts, a process that is not achievable with non-functionalized iminosugars like 1-deoxynojirimycin or miglustat [2]. This purified enzyme is critical for downstream structural studies, including X-ray crystallography and cryo-EM, to understand glycoprotein processing and lysosomal storage disorders.

Potent and Selective Inhibition of Glucosidase I in Mammalian Cell Culture Models

For studies requiring potent inhibition of glucosidase I with minimal cross-reactivity against glucosidase II, N-5-Carboxypentyl-1-deoxynojirimycin is the preferred reagent. It demonstrates a Ki of 0.45 µM for porcine glucosidase I, which is 4.7-fold more potent than the parent compound [1]. Its weaker inhibition of glucosidase II (app. Ki ≈ 32 µM) provides a window of selectivity for investigating glycoprotein folding, ER quality control, or the pathophysiology of diseases like Pompe or Gaucher [2].

Species-Specific Glucosidase Inhibition Studies in Yeast (S. cerevisiae)

In yeast-based research, N-5-Carboxypentyl-1-deoxynojirimycin exhibits a distinct inhibitory profile. Its Ki of 3 µM for yeast glucosidase I is 5.3-fold more potent than 1-deoxynojirimycin (Ki = 16 µM) but 10-fold less potent than N-methyl-1-deoxynojirimycin (Ki = 0.3 µM) [1]. This differential sensitivity makes it a valuable chemical probe for dissecting the structure-activity relationships of iminosugars in a genetically tractable model organism and for studying conserved glycobiology pathways.

Development of Novel Affinity Resins for Lysosomal Storage Disease Research

The terminal carboxylic acid of N-5-Carboxypentyl-1-deoxynojirimycin is a versatile handle for bioconjugation. It can be used to create custom affinity resins for the purification of glucosidase I, glucosidase II, or other related enzymes from various tissue sources [1]. This is particularly valuable for isolating enzymes involved in lysosomal storage disorders (e.g., Gaucher, Fabry, Pompe) from patient-derived cells or animal models, facilitating biomarker discovery and drug development efforts [2].

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